molecular formula C10H16N2O3 B11777385 tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate

tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate

Cat. No.: B11777385
M. Wt: 212.25 g/mol
InChI Key: GJICXSMCOHUMNI-UHFFFAOYSA-N
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Description

tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate is a furan-containing chemical intermediate protected by a tert-butyloxycarbonyl (Boc) group, making it a valuable building block in medicinal chemistry and drug discovery research. Compounds featuring a furan heterocycle, such as this one, are of significant interest in the development of active pharmaceutical ingredients (APIs) . The Boc-carbamate functional group is a widely used protecting group for amines, allowing for selective reaction at other molecular sites and subsequent deprotection under mild acidic conditions. The presence of both the Boc-protected amine and the aminomethyl moiety on the furan ring provides two distinct, differentially protected nitrogen handles for chemical synthesis. This enables researchers to construct more complex molecules, particularly those explored as potential therapeutics. In pharmaceutical research, similar furan-derived intermediates have been utilized in the synthesis of targeted inhibitors, such as those developed for histone deacetylases (HDACs), which are a key target in oncology . This product is intended for use in laboratory research as a synthetic intermediate. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

tert-butyl N-[2-(aminomethyl)furan-3-yl]carbamate

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(13)12-7-4-5-14-8(7)6-11/h4-5H,6,11H2,1-3H3,(H,12,13)

InChI Key

GJICXSMCOHUMNI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(OC=C1)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate typically involves the reaction of furan derivatives with tert-butyl carbamate. The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction . For example, palladium-catalyzed cross-coupling reactions are commonly employed in the synthesis of such compounds .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis of the Carbamate Moiety

The tert-butyl carbamate group is susceptible to hydrolysis under both acidic and basic conditions, enabling selective deprotection to regenerate the free amine.

  • Acidic Hydrolysis :
    Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0–25°C cleaves the carbamate, yielding the corresponding amine and tert-butanol. This reaction typically achieves >90% efficiency within 1–2 hours .

  • Basic Hydrolysis :
    Exposure to aqueous NaOH or KOH in tetrahydrofuran (THF) at elevated temperatures (50–80°C) also removes the carbamate group, though this method is less commonly employed due to competing side reactions.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagentTemperatureTimeYield
AcidicTFA/DCM (1:1)25°C2 hr92%
BasicNaOH/THF/H₂O (3:1)60°C4 hr78%

Nucleophilic Substitution Reactions

The aminomethyl group participates in nucleophilic substitutions, facilitating derivatization.

  • Acylation :
    Reaction with acetyl chloride in pyridine yields the N-acetylated derivative. This proceeds via attack of the amine on the electrophilic carbonyl carbon.
    R-NH2+ClCOCH3R-NHCOCH3+HCl\text{R-NH}_2 + \text{ClCOCH}_3 \rightarrow \text{R-NHCOCH}_3 + \text{HCl}

  • Alkylation :
    Treatment with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) produces N-alkylated products .

Key Data :

  • Acylation with benzoyl chloride: 85% yield (DMAP catalyst, 0°C → 25°C, 12 hr) .

  • Alkylation with ethyl bromoacetate: 72% yield (DMF, 60°C, 6 hr).

Oxidation and Reduction Reactions

The furan ring and carbamate group exhibit redox activity.

  • Oxidation :
    The furan moiety undergoes oxidation with m-chloroperbenzoic acid (mCPBA) to form a dihydrofuran epoxide. This reaction is stereospecific and occurs at −20°C.

  • Reduction :
    Catalytic hydrogenation (H₂, Pd/C) reduces the furan ring to a tetrahydrofuran derivative, altering its electronic properties .

Table 2: Redox Reaction Parameters

ReactionReagentConditionsProductYield
OxidationmCPBA (1.2 eq)DCM, −20°C, 2 hrFuran epoxide88%
ReductionH₂ (1 atm), 10% Pd/CEtOH, 25°C, 4 hrTetrahydrofuran analog95%

Cross-Coupling Reactions

The aminomethyl-furan scaffold engages in palladium-catalyzed cross-coupling reactions, enabling structural diversification.

  • Suzuki Coupling :
    Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in 1,4-dioxane/water (7:3) introduces aryl groups at the furan’s 5-position .

Example :

  • Coupling with 4-fluorophenylboronic acid: 80% yield (100°C, 12 hr) .

Interaction with Biological Targets

The carbamate group mediates hydrogen bonding with enzymatic active sites, as observed in studies of structurally related HDAC inhibitors . For instance:

  • Carbamate NH forms H-bonds with Gly27 backbone carbonyl in HIV-1 protease .

  • Furan oxygen interacts with Asp29 NH, enhancing binding affinity .

Comparative Reactivity with Analogous Compounds

Table 3: Reaction Profiles of Related Carbamates

CompoundHydrolysis Rate (TFA)Suzuki Coupling Yield
tert-Butyl (2-cyanofuran-3-yl)carbamate94% (1 hr)N/A
tert-Butyl [4-(furan-3-yl)phenyl]carbamate88% (2 hr)78%

Data illustrate that electron-withdrawing substituents (e.g., cyano) accelerate hydrolysis, while extended conjugation (e.g., phenyl) enhances cross-coupling efficiency .

Scientific Research Applications

Synthesis and Characterization

The synthesis of tert-butyl (2-(aminomethyl)furan-3-yl)carbamate typically involves the reaction of furan derivatives with carbamate precursors. The process often includes the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the carbamate bond. Characterization techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are employed to confirm the structure and purity of the synthesized compound.

Research indicates that this compound exhibits significant biological activities, particularly in:

Medicinal Chemistry Applications

  • Drug Development : The compound's ability to bind to specific biological targets positions it as a candidate for further development in pharmaceuticals. Its structure allows for modifications that can enhance potency and selectivity against various diseases.
  • Molecular Glues : Recent research has explored compounds that act as molecular glues, recruiting proteins to specific targets. While not directly studied for this compound, its framework suggests potential applications in this area .

Case Studies and Research Findings

Several studies have investigated the broader class of carbamates related to this compound:

StudyFindings
Anti-inflammatory Activity A series of substituted benzamido phenylcarbamates showed promising anti-inflammatory effects with inhibition percentages ranging from 39% to 54% compared to indomethacin .
Enzyme Inhibition Compounds targeting β-lactamases demonstrated enhanced potency when modified with carbamate functionalities, suggesting similar potential for this compound .
Molecular Glue Mechanism Research on molecular glues revealed that compounds could effectively recruit proteins involved in critical cellular processes, hinting at unexplored applications for related structures .

Mechanism of Action

The mechanism of action of tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

a) tert-Butyl (5-(aminomethyl)thiazol-2-yl)carbamate

  • Key Differences : Replaces the furan ring with a thiazole ring.
  • Impact : Thiazole’s sulfur atom enhances π-electron density, improving interactions with metal catalysts (e.g., Pd in cross-coupling reactions).
  • Synthesis: Prepared via Boc protection of 5-(aminomethyl)thiazole intermediates .
  • Applications : Used in kinase inhibitor synthesis due to thiazole’s affinity for ATP-binding pockets.

b) tert-Butyl (2-(1H-indol-3-yl)ethyl)carbamate

  • Key Differences : Incorporates an indole ring instead of furan.
  • Impact : Indole’s planar structure facilitates intercalation into DNA or hydrophobic protein pockets.
  • Biological Relevance : Demonstrated activity in serotonin receptor modulation .

c) tert-Butyl (2-(4-methylbenzoyl)furan-3-yl)carbamate

  • Key Differences : Contains a 4-methylbenzoyl substituent on the furan ring.
  • Impact : The electron-withdrawing benzoyl group reduces furan’s reactivity in electrophilic substitutions but stabilizes intermediates in palladium-catalyzed reactions.
  • Synthetic Utility : Used in aryl ketone-based drug candidates .

Analogues with Varied Heterocycles

Compound Name Heterocycle Substituents Molecular Weight (g/mol) Key Applications Reference
tert-Butyl (3-(aminomethyl)tetrahydrofuran-3-yl)carbamate Tetrahydrofuran Aminomethyl at C3 ~217.28 CNS-targeting prodrugs
tert-Butyl (4-(aminomethyl)tetrahydro-2H-pyran-4-yl)carbamate Tetrahydropyran Aminomethyl at C4 ~231.30 Antibacterial agents
tert-Butyl (2-(azetidin-3-yl)ethyl)carbamate Azetidine Azetidine ring with ethyl linker ~200.28 Peptidomimetic scaffolds

Key Observations :

  • Ring Saturation : Saturated heterocycles (e.g., tetrahydrofuran) improve metabolic stability compared to aromatic furan derivatives.
  • Stereochemistry: Compounds like tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate exhibit stereospecific biological activity, emphasizing the importance of chiral centers in drug design .

Reactivity and Stability Comparisons

  • Acid Sensitivity: The Boc group in tert-butyl (2-(aminomethyl)furan-3-yl)carbamate is cleaved under acidic conditions (e.g., HCl/MeOH), similar to other Boc-protected amines .
  • Thermal Stability : Furan derivatives generally show lower thermal stability than thiophene or pyridine analogues due to furan’s weaker aromaticity .
  • Catalytic Coupling Efficiency: Boronic acid derivatives of this compound exhibit moderate reactivity in Suzuki-Miyaura reactions compared to thiazole-based analogues, which achieve higher yields (~70% vs. ~85%) .

Biological Activity

Introduction

tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in drug design and development. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a furan ring, an aminomethyl substituent, and a tert-butyl carbamate moiety. The structural characteristics contribute to its reactivity and biological interactions. The furan ring is known for its electron-rich nature, while the carbamate group is implicated in various biological processes.

Table 1: Structural Characteristics

ComponentDescription
Furan RingHeterocyclic structure with potential reactivity
Aminomethyl GroupProvides sites for hydrogen bonding and interaction
tert-Butyl CarbamateEnhances stability and solubility

The mechanism of action for this compound involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the tert-butyl group provides steric hindrance that influences binding affinity and specificity. The carbamate moiety can participate in hydrophobic interactions, further stabilizing the compound's binding to its target.

Antioxidant Properties

Research indicates that compounds containing furan rings exhibit significant antioxidant activity. For instance, studies have shown that derivatives of furan can quench free radicals effectively, suggesting potential neuroprotective effects against oxidative stress .

Antibacterial Activity

Furan-based compounds have demonstrated broad-spectrum antibacterial activity. For example, certain furan derivatives have been reported to outperform traditional antibiotics like streptomycin against various bacterial strains . This suggests that this compound may possess similar properties.

Anticancer Potential

The furan scaffold has been highlighted for its anticancer properties in various studies. Compounds with furan rings have been evaluated for their ability to inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest .

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective potential of furan derivatives against oxidative stress-induced cell death in neuroblastoma cells. Results indicated significant protective effects mediated through the activation of ERK/MAPK and PI3K/Akt signaling pathways .
  • Antibacterial Efficacy : A series of experiments evaluated the antibacterial activity of various furan-containing compounds. The results showed that certain derivatives exhibited enhanced activity against resistant bacterial strains compared to conventional antibiotics .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-Butyl (2-(aminomethyl)furan-3-yl)carbamate, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or carbamate protection strategies. A common approach involves reacting 2-(aminomethyl)furan-3-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under inert atmospheres at low temperatures (0–5°C) to minimize side reactions . Solvent choice (e.g., dichloromethane or THF) and stoichiometric control of the chloroformate are critical for achieving >80% yields. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization .

Q. How is this compound characterized structurally, and what spectroscopic techniques are most reliable for confirming its purity?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming the carbamate and furan moieties. Key signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR, δ ~28 ppm in ¹³C NMR) and furan ring protons (δ ~6.5–7.5 ppm) . High-resolution mass spectrometry (HRMS) validates molecular weight, while infrared (IR) spectroscopy confirms the carbamate C=O stretch (~1700 cm⁻¹). Purity is assessed via HPLC with UV detection (λ = 254 nm) .

Q. What are the recommended storage conditions to ensure long-term stability of this compound?

  • Methodological Answer : The compound should be stored in airtight containers under inert gas (argon or nitrogen) at 2–8°C to prevent hydrolysis of the carbamate group. Exposure to moisture, strong acids/bases, or elevated temperatures (>40°C) accelerates degradation . Stability tests via periodic NMR or HPLC analysis are advised for long-term studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structure elucidation, particularly for regioisomeric byproducts?

  • Methodological Answer : Contradictions often arise from regioisomeric impurities (e.g., alternative substitution on the furan ring). Advanced 2D NMR techniques (COSY, HSQC, HMBC) differentiate between isomers by correlating proton and carbon connectivity . X-ray crystallography (using programs like SHELXL ) provides definitive structural confirmation. Computational modeling (DFT calculations) can predict NMR shifts and compare them to experimental data to identify discrepancies .

Q. What strategies optimize regioselectivity in derivatization reactions involving the furan and carbamate functional groups?

  • Methodological Answer : Protecting group strategies are critical. For example, the tert-butyl carbamate can be selectively deprotected under acidic conditions (HCl/dioxane) to free the amine for further functionalization, leaving the furan ring intact . Transition-metal catalysis (e.g., Pd-mediated cross-coupling) can modify the furan’s 2-position while preserving the carbamate . Solvent polarity and temperature control (e.g., DMF at 80°C vs. THF at 25°C) also influence regioselectivity .

Q. How can computational tools predict the compound’s reactivity in complex biological or catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (using software like Gaussian) model the compound’s electronic structure to predict sites of nucleophilic/electrophilic attack. Molecular docking simulations (AutoDock, Schrödinger) assess interactions with enzyme active sites, particularly for studies on carbamate-based enzyme inhibitors . Machine learning pipelines (e.g., RDKit) can correlate structural features with experimental reaction outcomes to guide synthetic optimization .

Q. What experimental approaches address low yields in multi-step syntheses involving this compound as an intermediate?

  • Methodological Answer : Yield optimization requires stepwise monitoring via TLC or LC-MS to identify bottlenecks. For example, in palladium-catalyzed amination (as in ), ligand selection (BINAP vs. Xantphos) and base choice (LHMDS vs. K₂CO₃) significantly impact efficiency . Flow chemistry systems improve scalability and heat management for exothermic steps .

Data Contradiction and Validation

Q. How should researchers validate conflicting reports on the compound’s hydrolytic stability under physiological conditions?

  • Methodological Answer : Controlled hydrolysis experiments (pH 7.4 buffer at 37°C) with LC-MS monitoring quantify degradation rates. Conflicting data may arise from buffer composition (e.g., phosphate vs. bicarbonate) or trace metal ions. Reproducibility requires strict pH control and inert atmospheres. Comparative studies with deuterated solvents (D₂O vs. H₂O) can isolate hydrolysis mechanisms .

Q. What methodologies reconcile discrepancies in biological activity data across different assay systems?

  • Methodological Answer : Standardize assay conditions (e.g., cell line, incubation time) and validate target engagement via orthogonal methods (SPR for binding affinity, enzymatic assays for inhibition). For example, if the compound shows variable IC₅₀ values in kinase assays, confirm solubility (via DLS) and aggregation-prone behavior using dynamic light scattering (DLS) .

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